molecular formula C19H14Cl2N2O4 B5014902 5-(2,6-dichlorobenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(2,6-dichlorobenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5014902
M. Wt: 405.2 g/mol
InChI Key: UDBGHUQAXTXPAV-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,6-dichlorobenzylidene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. This compound is also known as DCPT and is a pyrimidine derivative that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of DCPT involves the inhibition of certain enzymes and proteins, including matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2). MMPs are involved in the degradation of extracellular matrix proteins, which can contribute to tumor metastasis. COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting these enzymes, DCPT can have antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
DCPT has been found to exhibit various biochemical and physiological effects, including antitumor, anti-inflammatory, and antiviral activities. It has been shown to inhibit the activity of MMPs and COX-2, which can contribute to tumor growth and inflammation. DCPT has also been found to inhibit the replication of certain viruses, including herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV).

Advantages and Limitations for Lab Experiments

DCPT has several advantages for lab experiments, including its ease of synthesis and purification, as well as its potential applications in drug development. However, there are also limitations to its use, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on DCPT, including its potential applications in drug development for the treatment of cancer, inflammation, and viral infections. Further studies are needed to fully understand the mechanism of action of DCPT and its effects on various enzymes and proteins. Additionally, research is needed to optimize the synthesis and purification methods for DCPT and to explore its potential as a drug delivery system.

Synthesis Methods

The synthesis of DCPT involves the reaction of 2,6-dichlorobenzaldehyde and 4-ethoxyaniline in the presence of a catalyst. This reaction leads to the formation of an intermediate, which is then reacted with ethyl acetoacetate to produce the final product, DCPT. The purity and yield of the compound can be improved through purification techniques such as recrystallization and chromatography.

Scientific Research Applications

DCPT has been studied for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a potential candidate for drug development. DCPT has also been studied for its role in inhibiting the activity of certain enzymes and proteins, which can have implications in disease treatment.

properties

IUPAC Name

(5E)-5-[(2,6-dichlorophenyl)methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O4/c1-2-27-12-8-6-11(7-9-12)23-18(25)14(17(24)22-19(23)26)10-13-15(20)4-3-5-16(13)21/h3-10H,2H2,1H3,(H,22,24,26)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBGHUQAXTXPAV-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC=C3Cl)Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C(C=CC=C3Cl)Cl)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.